molecular formula C7H8FNO B6274428 3-(fluoromethoxy)aniline CAS No. 2763776-17-4

3-(fluoromethoxy)aniline

Cat. No.: B6274428
CAS No.: 2763776-17-4
M. Wt: 141.1
InChI Key:
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Description

3-(Fluoromethoxy)aniline is an organic compound with the molecular formula C7H8FNO It consists of an aniline moiety substituted with a fluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(fluoromethoxy)aniline typically involves the introduction of a fluoromethoxy group to an aniline derivative. One common method is the nucleophilic aromatic substitution reaction where a fluoromethoxy group is introduced to a suitable aromatic precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro precursor can be reduced to form the aniline derivative.

    Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(Fluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(fluoromethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The fluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

    3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a fluoromethoxy group.

    3-(Difluoromethoxy)aniline: Contains a difluoromethoxy group.

Comparison:

Properties

CAS No.

2763776-17-4

Molecular Formula

C7H8FNO

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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